4-[(Trifluoromethyl)sulfanyl]benzamide
Overview
Description
4-[(Trifluoromethyl)sulfanyl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for 4-[(Trifluoromethyl)sulfanyl]benzamide may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoromethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(Trifluoromethyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Trifluoromethyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(Trifluoromethyl)sulfanyl]benzamide include other trifluoromethyl-substituted benzamides and related structures, such as:
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYWYSLTZOUSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368593 | |
Record name | 4-(Trifluoromethylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-15-4 | |
Record name | 4-[(Trifluoromethyl)thio]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 4-[(Trifluoromethyl)sulfanyl]benzamide in the context of B. anthracis?
A1: Bacillus anthracis, the bacteria responsible for anthrax, requires dihydropteroate synthase (DHPS) for folate biosynthesis, an essential pathway for its survival and proliferation. The research paper investigates the crystal structure of B. anthracis DHPS bound to this compound. This structural information provides valuable insights into how the compound interacts with DHPS at a molecular level. [] Understanding this interaction is crucial for potentially developing novel antibacterial agents that target DHPS and combat B. anthracis infections.
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